

molecular structure and formula of 2,3-Dichloro-6-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1306592

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An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,3-Dichloro-6-fluorobenzaldehyde** (CAS No. 95399-95-4), a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited availability of published experimental data for this specific isomer, this guide combines available information with predicted spectroscopic data to offer a valuable resource.

Molecular Structure and Properties

2,3-Dichloro-6-fluorobenzaldehyde possesses a benzene ring substituted with two chlorine atoms, one fluorine atom, and a formyl (-CHO) group. Its molecular formula is $C_7H_3Cl_2FO$.^[1] The strategic placement of these functional groups significantly influences the molecule's chemical reactivity and physical properties.

Molecular Formula: $C_7H_3Cl_2FO$ CAS Number: 95399-95-4^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dichloro-6-fluorobenzaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Weight	193.00 g/mol	[1]
Appearance	White to off-white crystalline solid	Predicted
Melting Point	56-60 °C	
Boiling Point	Not available	
Solubility	Slightly soluble in water	
Purity	Typically available at ≥98%	[1]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **2,3-Dichloro-6-fluorobenzaldehyde** is not widely available in the reviewed literature. Therefore, the following tables present predicted ¹H NMR, ¹³C NMR, and key IR absorption bands, which are crucial for the structural elucidation and quality control of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **2,3-Dichloro-6-fluorobenzaldehyde** in CDCl₃ would be expected to show signals for the aldehydic proton and the two aromatic protons.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~10.3	Singlet (s)	Aldehydic proton (-CHO)
~7.5-7.7	Multiplet (m)	Aromatic protons

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would provide information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~185	C=O (Aldehyde)
~160 (d, $J \approx 250$ Hz)	C-F
~135-140	C-Cl
~120-130	Aromatic C-H and C-Cl

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm^{-1})	Assignment
~1700-1720	C=O stretch (Aldehyde)
~2820, ~2720	C-H stretch (Aldehyde)
~1580-1600	C=C stretch (Aromatic)
~1200-1250	C-F stretch
~750-850	C-Cl stretch

Synthesis and Experimental Protocols

A potential synthetic route to **2,3-Dichloro-6-fluorobenzaldehyde** involves the formylation of 1,2-dichloro-4-fluorobenzene. While a detailed, peer-reviewed experimental protocol for this specific transformation is not readily available, a general procedure based on established formylation reactions is outlined below.

Synthesis of 2,3-Dichloro-6-fluorobenzaldehyde from 1,2-Dichloro-4-fluorobenzene

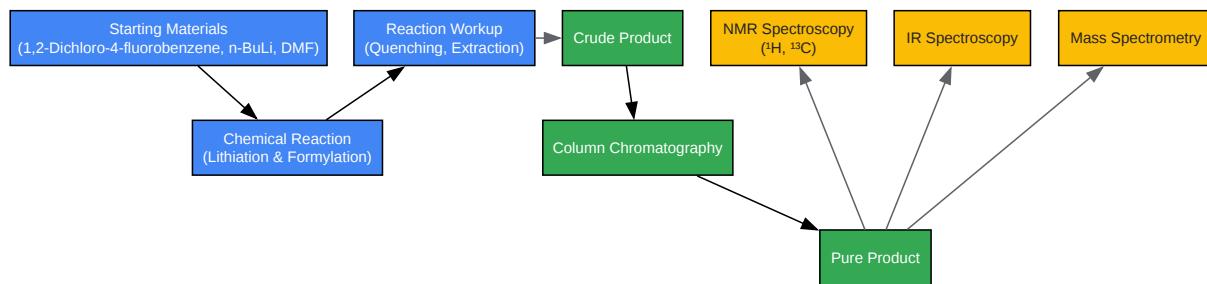
Reaction Principle: This method would likely involve an ortho-lithiation of 1,2-dichloro-4-fluorobenzene followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The regioselectivity of the lithiation would be directed by the fluorine atom.

Experimental Protocol (General Procedure):

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1,2-dichloro-4-fluorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.
- Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete lithiation.
- Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period before being gradually warmed to room temperature.
- Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **2,3-Dichloro-6-fluorobenzaldehyde**.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like **2,3-Dichloro-6-fluorobenzaldehyde**.



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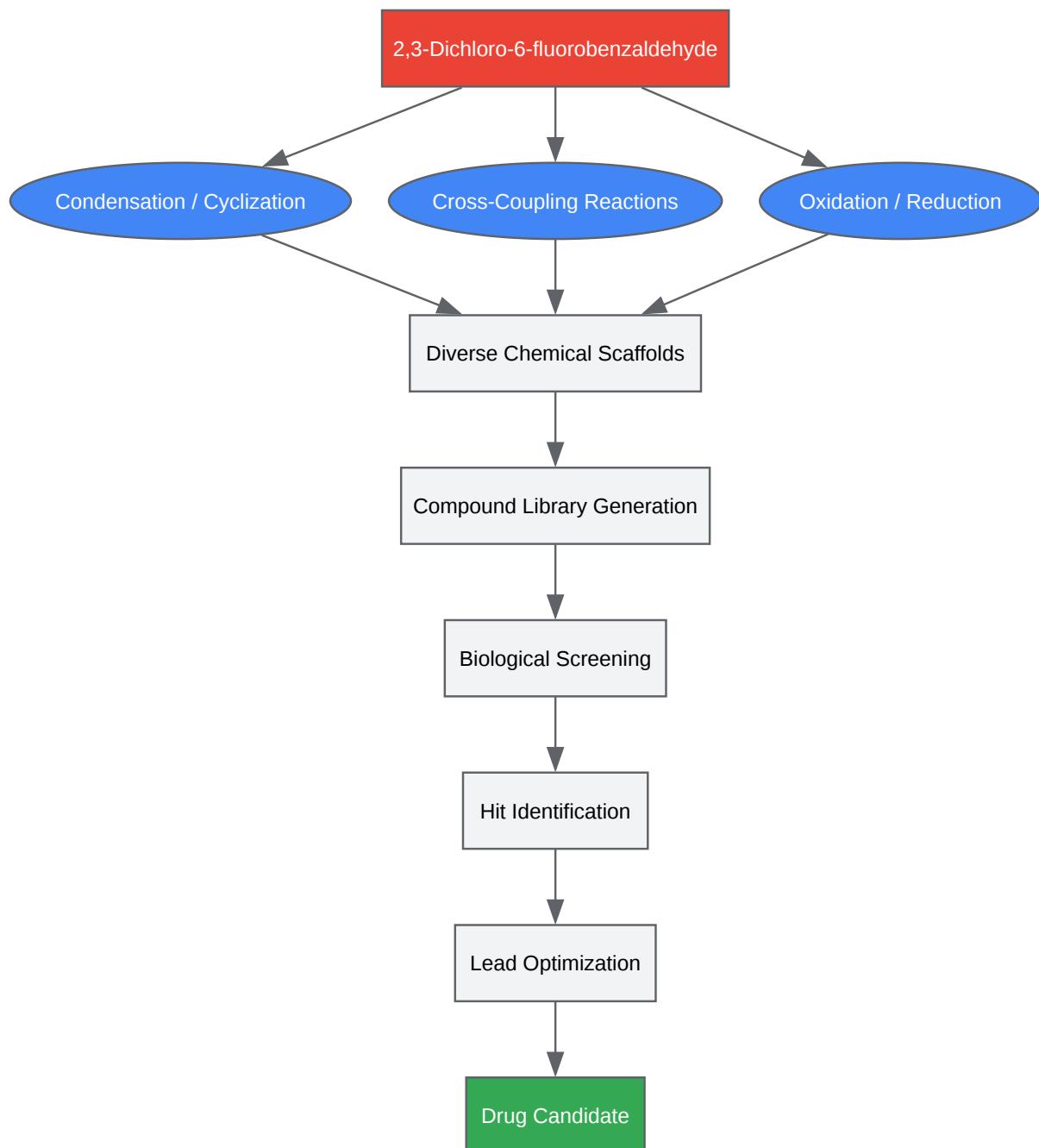
Caption: General workflow for the synthesis and analysis of **2,3-Dichloro-6-fluorobenzaldehyde**.

Applications in Drug Development and Organic Synthesis

Halogenated benzaldehydes are valuable building blocks in medicinal chemistry and organic synthesis. The presence of multiple halogen substituents and an aldehyde functional group in **2,3-Dichloro-6-fluorobenzaldehyde** offers several potential applications:

- Scaffold for Heterocyclic Synthesis: The aldehyde group can participate in various condensation and cyclization reactions to form a wide range of heterocyclic compounds, which are prevalent in many drug molecules.
- Intermediate for Active Pharmaceutical Ingredients (APIs): The specific substitution pattern may be a key structural motif in the synthesis of novel APIs. The chlorine and fluorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
- Cross-Coupling Reactions: The C-Cl bonds can potentially participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to the aromatic ring.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.



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Caption: Potential role of **2,3-Dichloro-6-fluorobenzaldehyde** in a drug discovery workflow.

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References

- 1. chemuniverse.com [chemuniverse.com]
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